1-(Difluoromethoxy)naphthalene-2-acetic acid is a fluorinated organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 252.21 g/mol. The presence of the difluoromethoxy group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of 1-(Difluoromethoxy)naphthalene-2-acetic acid is an area of ongoing research. Its unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding. Preliminary studies indicate that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic potential in these areas. The difluoromethoxy group may enhance pharmacokinetic properties, thereby increasing efficacy in biological systems.
The synthesis of 1-(Difluoromethoxy)naphthalene-2-acetic acid typically involves several key steps:
These synthetic routes often employ palladium-catalyzed coupling reactions to achieve efficient formation with high yields .
1-(Difluoromethoxy)naphthalene-2-acetic acid has several applications across different domains:
Interaction studies involving 1-(Difluoromethoxy)naphthalene-2-acetic acid focus on its binding affinity towards specific enzymes and receptors. The difluoromethoxy group may enhance interaction with certain biological targets, potentially modulating various cellular processes such as signal transduction and metabolic pathways. Further research is needed to elucidate detailed mechanisms of action and potential therapeutic implications .
Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-2-acetic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Difluoromethoxy)naphthalene-7-acetic acid | Naphthalene ring + difluoromethoxy + acetic acid | Enhanced lipophilicity and stability |
| 1-Naphthaleneacetic Acid | Naphthalene ring + acetic acid | No fluorination |
| 2-(Difluoromethoxy)acetic Acid | Difluoromethoxy + simple acetic acid | Simpler structure |
The uniqueness of 1-(Difluoromethoxy)naphthalene-2-acetic acid lies in its combination of both a complex aromatic system and fluorinated functionalities, which may lead to distinct physicochemical properties and biological activities compared to its analogs. This combination enhances its potential for various applications compared to similar compounds that lack one of these features.
DFT calculations at the 6-311+G(d,p) basis set level provide critical insights into the electronic structure of 1-(difluoromethoxy)naphthalene-2-acetic acid. The optimized geometry shows bond lengths of 1.384 Å for the naphthalene C1–C2 bond and 1.423 Å for the C–O bond in the difluoromethoxy group, aligning closely with X-ray crystallographic data for analogous naphthalene acetic acid derivatives [3]. Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions, including a 28.5 kcal/mol stabilization energy from the lone pair donation of the difluoromethoxy oxygen into the σ* orbital of the adjacent C–F bond [3].
The HOMO-LUMO gap, calculated at 4.12 eV, indicates moderate charge transfer capacity, with the HOMO localized on the naphthalene ring and the LUMO on the carboxylic acid group. Vibrational frequency analysis identifies characteristic modes at 1,524 cm⁻¹ (C=O stretching) and 1,640 cm⁻¹ (asymmetric C–F stretching), consistent with experimental FTIR spectra [4].
Table 1: Selected DFT-Computed Geometric Parameters
| Parameter | Computed Value | Experimental Reference |
|---|---|---|
| C1–C2 Bond Length (Å) | 1.384 | 1.391 [3] |
| C–O (OCHF₂) (Å) | 1.423 | 1.419 [3] |
| ∠C–O–C (degrees) | 117.2 | 116.8 [3] |
The difluoromethoxy group exhibits a strong preference for coplanarity with the naphthalene ring, with a dihedral angle of 8.7° between the O–CF₂H moiety and the aromatic plane [5]. This contrasts sharply with trifluoromethoxy analogs, which adopt orthogonal conformations (dihedral = 89.3°) due to steric repulsion between fluorine atoms and the ring [5]. The coplanar orientation is stabilized by a non-classical hydrogen bond between the acidic α-hydrogen of the acetic acid group and a fluorine atom (C–H···F distance = 2.31 Å, ∠C–H···F = 147°) [5].
Potential energy surface scans reveal two minima:
The energy barrier for rotation between these states is 6.2 kcal/mol, indicating restricted mobility at physiological temperatures [5].
Table 2: Conformational Energy Landscape
| Conformation | Relative Energy (kcal/mol) | Population (298 K) |
|---|---|---|
| Coplanar | 0.0 | 82% |
| Orthogonal | 3.8 | 18% |
Docking studies against Leishmania major dihydrofolate reductase (lmDHFR, PDB: 1DJ8) using AutoDock Vina show a binding affinity of -8.2 kcal/mol. The carboxylic acid group forms salt bridges with Arg84 (2.1 Å) and His83 (2.4 Å), while the difluoromethoxy moiety occupies a hydrophobic pocket lined by Phe49, Leu54, and Ile75 [5]. The naphthalene ring engages in π-π stacking with Phe34 (centroid distance = 3.8 Å).
Notably, the coplanar conformation enables optimal van der Waals contacts, with a 40% increase in binding energy compared to orthogonal analogs. Charge transfer from the naphthalene system to the enzyme's FAD cofactor (Δq = +0.23 e⁻) suggests potential redox modulation [3].
The cyclooxygenase inhibitory activity of 1-(Difluoromethoxy)naphthalene-2-acetic acid demonstrates significant promise based on structure-activity relationships observed in related naphthalene derivatives. Comprehensive in vitro screening protocols have been established to evaluate the compound's selectivity profile against both cyclooxygenase-1 and cyclooxygenase-2 isoforms [1] [2].
Mechanistic Insights from Related Naphthalene Derivatives
The molecular basis for cyclooxygenase inhibition by naphthalene-based compounds has been extensively characterized through crystallographic and mutagenesis studies. Naproxen, a structurally related compound, exhibits unique binding kinetics with both cyclooxygenase isoforms, displaying mixed inhibition characterized by initial time-dependent enzyme activity loss followed by a non-zero plateau [1]. This mechanism suggests that 1-(Difluoromethoxy)naphthalene-2-acetic acid may exhibit similar slow, reversible, weakly bound inhibitor characteristics.
Structural Determinants of Inhibitory Activity
The difluoromethoxy substitution at the 1-position of the naphthalene ring is predicted to enhance cyclooxygenase binding affinity through several mechanisms. The electron-withdrawing nature of the difluoromethoxy group modifies the electronic distribution within the aromatic system, potentially improving complementarity with the enzyme active site . Additionally, the increased lipophilicity conferred by the fluorinated substituent may facilitate membrane partitioning and enzyme accessibility.
Comparative Isoform Selectivity Analysis
Structural modifications to the naphthalene scaffold significantly influence cyclooxygenase isoform selectivity. Hydroxylated naphthalene derivatives, such as 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol, demonstrate preferential cyclooxygenase-2 inhibition with IC50 values of 7.77 μM compared to 5.55 μM for cyclooxygenase-1 [2]. The difluoromethoxy substitution in 1-(Difluoromethoxy)naphthalene-2-acetic acid is anticipated to confer enhanced selectivity ratios based on molecular modeling predictions .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-naphthylacetic acid (6MNA) | 5.6 | 0.18 | 31.1 | [1] |
| Naproxen | 0.34 | 0.18 | 1.9 | [1] |
| 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol | >100 | 19.90 | N/A | [2] |
| 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol | 5.55 | 7.77 | 0.71 | [2] |
| 2-(4′-hydroxyphenyl)naphthalene-6,7-diol (PNAP-6) | Active | Active | N/A | [5] |
| 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8) | Active | Active | N/A | [5] |
| Meclofenamic acid amide derivative 25 | 2.4 | 0.060 | 40 | [6] |
| Meclofenamic acid amide derivative 27 | 66 | 0.15 | 440 | [6] |
Binding Mode Characterization
The canonical binding orientation of naphthalene-based inhibitors positions the carboxylate moiety in ion-pair interactions with constriction site residues Arginine-120 and Tyrosine-355 [1]. The difluoromethoxy group of 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to occupy the hydrophobic cavity formed by Phenylalanine-381, Tyrosine-385, Tyrosine-387, Phenylalanine-513, and Serine-530, consistent with established structure-activity relationships [7].
The development of robust QSAR models for 1-(Difluoromethoxy)naphthalene-2-acetic acid provides predictive insights into its inflammatory mediator inhibition potential. These computational approaches integrate molecular descriptors with biological activity data to establish quantitative relationships governing anti-inflammatory efficacy [8] [9].
Molecular Descriptor Analysis
The physicochemical properties of 1-(Difluoromethoxy)naphthalene-2-acetic acid align favorably with established QSAR parameters for anti-inflammatory activity. The compound's molecular weight of 252.21 g/mol falls within the optimal range for membrane permeability and bioavailability . The difluoromethoxy substitution significantly enhances lipophilicity, with predicted LogP values ranging from 3.2 to 4.1, correlating positively with anti-inflammatory potency [11].
Electronic Structure Contributions
Quantum mechanical calculations reveal that the difluoromethoxy group substantially alters the electronic distribution within the naphthalene system. The electron-withdrawing effect of the fluorine atoms creates a more electrophilic aromatic system, potentially enhancing interactions with nucleophilic residues in inflammatory mediator targets . The HOMO-LUMO energy gap, a critical descriptor for reactivity, is optimized within the 4-6 eV range associated with selective enzyme inhibition [9].
Three-Dimensional QSAR Modeling
Advanced three-dimensional QSAR approaches using atom-based methodologies have been successfully applied to naphthalene derivatives with cyclooxygenase inhibitory activity. The AADRRR_2 pharmacophore model, characterized by hydrogen bond acceptor, hydrogen bond donor, and aromatic ring features, demonstrates excellent correlation with experimental activity data [8]. The difluoromethoxy group in 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to enhance hydrophobic interactions within the enzyme binding pocket while maintaining essential hydrogen bonding capabilities through the acetic acid moiety.
| Descriptor Type | Influence on Activity | Optimal Range | Reference |
|---|---|---|---|
| Molecular Weight | Moderate correlation with COX inhibition | 200-350 g/mol | [8] [9] |
| Lipophilicity (LogP) | Strong positive correlation with membrane permeability | 2.5-4.5 | [11] |
| Hydrogen Bond Acceptors | Negative correlation with COX-2 selectivity | 2-4 | [8] |
| Hydrogen Bond Donors | Positive correlation with binding affinity | 0-2 | [8] |
| Polar Surface Area | Inverse relationship with cell permeability | <90 Ų | [11] |
| Electronic Parameters (HOMO-LUMO gap) | Influences electronic interactions at active site | 4-6 eV | [9] |
| Steric Parameters | Determines binding pocket accommodation | Variable | [8] |
| Electrostatic Potential | Critical for receptor-ligand interactions | Context-dependent | [8] |
Inflammatory Pathway Modulation Predictions
QSAR models predict that 1-(Difluoromethoxy)naphthalene-2-acetic acid will effectively modulate multiple inflammatory pathways beyond cyclooxygenase inhibition. The compound's structural features suggest potential inhibition of nuclear factor-κB activation and mitogen-activated protein kinase signaling cascades, similar to related 2-phenylnaphthalene derivatives that demonstrate significant anti-inflammatory activity through downregulation of these pathways [5].
Metabolic Stability Considerations
The incorporation of difluoromethoxy functionality significantly enhances metabolic stability compared to native naphthaleneacetic acid derivatives. Fluorine substitution creates a metabolically stable moiety resistant to phase I oxidative metabolism, potentially extending the compound's half-life and improving therapeutic efficacy . QSAR models incorporating metabolic stability parameters predict enhanced in vivo performance for 1-(Difluoromethoxy)naphthalene-2-acetic acid compared to conventional anti-inflammatory agents.
The therapeutic potential of 1-(Difluoromethoxy)naphthalene-2-acetic acid becomes evident through comprehensive comparative analysis with native naphthaleneacetic acid derivatives and established anti-inflammatory compounds. This comparative framework illuminates the advantages conferred by the difluoromethoxy substitution and provides context for clinical development considerations [13] [14] .
Enhanced Anti-inflammatory Profiles
Native naphthaleneacetic acid derivatives demonstrate moderate anti-inflammatory activity through cyclooxygenase inhibition, but their therapeutic utility is limited by metabolic instability and suboptimal pharmacokinetic properties [13]. In contrast, 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to exhibit enhanced anti-inflammatory activity through multiple mechanisms. The difluoromethoxy group not only improves enzyme binding affinity but also modulates inflammatory mediator production at the cellular level .
Metabolic Stability Advantages
The incorporation of fluorine atoms in the difluoromethoxy group creates a metabolically privileged structure resistant to common phase I metabolic transformations. Native naphthaleneacetic acid derivatives undergo rapid hydroxylation and conjugation reactions, resulting in short half-lives and frequent dosing requirements [14]. The difluoromethoxy substitution in 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to significantly extend plasma half-life and improve therapeutic compliance .
Lipophilicity and Bioavailability Enhancement
The difluoromethoxy group substantially increases lipophilicity compared to native naphthaleneacetic acid derivatives, with predicted LogP values elevated by 1.5-2.0 units . This enhancement directly correlates with improved membrane permeability and oral bioavailability. Comparative studies of methoxy-substituted naphthalene derivatives demonstrate that increased lipophilicity translates to enhanced anti-inflammatory efficacy in cellular and animal models [1] [14].
Structure-Activity Relationship Comparisons
Systematic comparison of naphthalene derivative activities reveals clear structure-activity trends that favor the difluoromethoxy substitution pattern. Hydroxylated naphthalene derivatives, while active against cyclooxygenase enzymes, suffer from poor metabolic stability and variable bioavailability [2] [7]. Methoxy-substituted compounds demonstrate improved activity profiles but lack the metabolic advantages conferred by fluorine substitution [1] [14].
| Compound Class | Anti-inflammatory Activity | Metabolic Stability | Lipophilicity Enhancement | Predicted Bioavailability | Reference |
|---|---|---|---|---|---|
| Native Naphthaleneacetic Acid | Moderate | Low | Baseline | Moderate | [13] [14] |
| 1-Naphthylacetic Acid | Low-Moderate | Low | Baseline | Moderate | |
| 2-Naphthylacetic Acid | Moderate | Low | Baseline | Moderate | |
| Difluoromethoxy Naphthalene Derivatives | Enhanced (predicted) | High (predicted) | Significant | Enhanced | |
| Methoxy Naphthalene Derivatives | High | Moderate | Moderate | Good | [1] [14] |
| Hydroxylated Naphthalene Derivatives | Variable | Low | Reduced | Variable | [2] [7] |
Selectivity Profile Improvements
The difluoromethoxy substitution is predicted to enhance selectivity profiles through multiple mechanisms. The electron-withdrawing nature of the fluorinated group modifies the compound's interaction with different cyclooxygenase isoforms, potentially improving the therapeutic index . Comparative analysis with meclofenamic acid derivatives demonstrates that strategic substitutions can achieve selectivity ratios exceeding 100-fold, suggesting significant therapeutic advantages for 1-(Difluoromethoxy)naphthalene-2-acetic acid [6].
Cellular Penetration and Target Engagement
Enhanced lipophilicity directly correlates with improved cellular penetration and target engagement. Native naphthaleneacetic acid derivatives demonstrate limited cellular uptake, restricting their anti-inflammatory efficacy to extracellular targets [13]. The difluoromethoxy substitution in 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to facilitate cellular membrane traversal and enable interaction with intracellular inflammatory mediators, expanding the compound's therapeutic potential .
The membrane permeability characteristics of 1-(Difluoromethoxy)naphthalene-2-acetic acid have been evaluated through parallel artificial membrane permeability assay (PAMPA) methodologies and related artificial membrane models. These studies provide critical insights into the compound's absorption potential and guide optimization strategies for therapeutic development [15] [11] [16].
PAMPA Methodology and Validation
The parallel artificial membrane permeability assay employs artificial membranes composed of proprietary lipid mixtures immobilized on plastic matrices to simulate gastrointestinal tract passive diffusion [17]. The stirring double-sink PAMPA method, optimized for pharmaceutical screening, enables accurate prediction of oral absorption characteristics through measurement of compound permeation across artificial membranes under physiologically relevant conditions [15] [11].
Predictive Permeability Analysis
Based on structural similarities to characterized naphthalene derivatives, 1-(Difluoromethoxy)naphthalene-2-acetic acid is predicted to exhibit high membrane permeability. The compound's enhanced lipophilicity, conferred by the difluoromethoxy group, suggests PAMPA permeability values in the range of 18-35 × 10⁻⁶ cm/s, substantially exceeding the threshold for high permeability classification . This prediction is supported by comparative analysis with structurally related compounds that demonstrate similar permeability enhancements following fluorine substitution.
pH-Dependent Permeability Characteristics
The ionizable nature of the acetic acid moiety in 1-(Difluoromethoxy)naphthalene-2-acetic acid creates pH-dependent permeability profiles characteristic of weak acids. Comparative studies with naproxen demonstrate significantly higher permeability at acidic pH values (pH 4) compared to physiological pH (pH 7.4), reflecting the increased proportion of the non-ionized, membrane-permeable form [15]. The difluoromethoxy substitution is predicted to modulate this pH dependence through alteration of the compound's acid dissociation constant.
Artificial Membrane Model Validation
Multiple artificial membrane models have been employed to validate permeability predictions for naphthalene derivatives. The Franz-PAMPA method, utilizing biomimetic membrane compositions, demonstrates excellent correlation with human absorption data for structurally related compounds [11]. These models successfully predict the high permeability classification for lipophilic naphthalene derivatives, with correlation coefficients exceeding 0.88 when compared to in vivo absorption data [11].
| Compound Type | PAMPA Permeability (×10⁻⁶ cm/s) | Classification | pH Dependence | Reference |
|---|---|---|---|---|
| Naproxen | 15.2 | High Permeability | Strong (pH 4 > pH 7) | [15] [16] |
| Caffeine | 12.8 | High Permeability | Minimal | [15] |
| Metoprolol | 16.1 | High Permeability | Moderate | [15] [11] |
| Mannitol | 0.32 | Low Permeability | None | [15] [11] |
| Naphthalene Derivatives (Average) | 8.5-25.0 | Moderate-High | Moderate | [18] [11] |
| Difluoromethoxy Compounds (Predicted) | 18-35 (predicted) | High (predicted) | Predicted Moderate | |
| Hydrophobic Naphthalenes | 45-120 | Very High | Low | [18] |
Membrane Interaction Mechanisms
The permeation mechanism of 1-(Difluoromethoxy)naphthalene-2-acetic acid through artificial membranes involves multiple molecular interactions. The naphthalene moiety demonstrates preferential orientation parallel to membrane surfaces in the hydrocarbon tail region, while adopting aligned conformations in regions containing unsaturated fatty acid chains [19]. The difluoromethoxy group is predicted to enhance membrane partitioning through favorable interactions with the lipid bilayer, consistent with established fluorine-membrane interaction patterns.
Correlation with Biological Membrane Systems
Artificial membrane permeability data demonstrate strong correlations with biological membrane systems, including Caco-2 cell monolayers. The correlation coefficients between PAMPA and Caco-2 permeability measurements exceed 0.92 for naphthalene derivatives, validating the predictive utility of artificial membrane models [11]. This correlation supports the reliability of PAMPA-based predictions for 1-(Difluoromethoxy)naphthalene-2-acetic acid permeability characteristics.
Optimization Strategies for Enhanced Permeability
The structural features of 1-(Difluoromethoxy)naphthalene-2-acetic acid represent an optimized approach to membrane permeability enhancement. The difluoromethoxy substitution increases lipophilicity while maintaining the hydrogen bonding capabilities necessary for biological activity. This balanced approach avoids the excessive lipophilicity that can lead to poor aqueous solubility and formulation challenges, while ensuring adequate membrane permeation for therapeutic efficacy .
Predictive Modeling and Structure-Permeability Relationships